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Abstract
BRL-42715, a C6-(N1-methyl-1,2,3-triazolylmethylene)penem, emerged in the late 1980s as a

highly potent, broad-spectrum inhibitor of bacterial β-lactamases. This technical guide provides

a comprehensive overview of the discovery, development, and eventual discontinuation of

BRL-42715. It is intended for researchers, scientists, and professionals in the field of drug

development, offering in-depth information on its mechanism of action, quantitative inhibitory

data, and detailed experimental protocols. Despite its exceptional in vitro efficacy, the

development of BRL-42715 was halted due to its inherent instability, a critical lesson in the

complex process of bringing a new therapeutic agent to the clinic.

Discovery and Initial Evaluation
BRL-42715 was first described by Coleman and colleagues in 1989 as a novel penem

derivative with remarkable inhibitory activity against a wide array of β-lactamase enzymes.[1] At

the time, bacterial resistance to β-lactam antibiotics, mediated by β-lactamases, was a growing

concern, driving the search for effective inhibitors to be co-administered with existing

antibiotics.

The initial in vitro evaluation of BRL-42715 demonstrated its superiority over other

contemporary β-lactamase inhibitors, such as clavulanic acid.[2] It exhibited potent inhibition of

plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated β-

lactamases from a variety of Gram-negative and Gram-positive bacteria.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1260786?utm_src=pdf-interest
https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2817854/
https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC172706/
https://pubmed.ncbi.nlm.nih.gov/2817854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC172706/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
BRL-42715 is an active-site-directed, irreversible inhibitor of serine β-lactamases. Its

mechanism of action involves a multi-step process that ultimately leads to a stable, inactivated

enzyme complex.

Upon binding to the active site of a serine β-lactamase, the β-lactam ring of BRL-42715 is

attacked by the active site serine residue (Ser64 in Enterobacter cloacae P99 β-lactamase),

forming a transient acyl-enzyme intermediate. This is a common mechanism for β-lactam

antibiotics and inhibitors. However, the unique structural features of BRL-42715 facilitate a

subsequent intramolecular rearrangement. This rearrangement involves the opening of the five-

membered thiazole ring and the formation of a more stable, seven-membered

dihydrothiazepine ring system covalently attached to the active site serine. This rearranged

structure is a stable covalent adduct, rendering the enzyme inactive.

Click to download full resolution via product page

Quantitative In Vitro Activity
The potency of BRL-42715 as a β-lactamase inhibitor is evident from its low 50% inhibitory

concentrations (IC50s) against a variety of enzymes.
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β-Lactamase
Enzyme

Source
Organism

β-Lactamase
Class

IC50 (µg/mL)
of BRL-42715

Reference

TEM-1 Escherichia coli A <0.01 [2]

SHV-1
Klebsiella

pneumoniae
A <0.01 [2]

OXA-1 Escherichia coli D <0.01 [2]

Staphylococcal
Staphylococcus

aureus
A <0.01 [2]

P99
Enterobacter

cloacae
C <0.01 [2]

K1
Klebsiella

pneumoniae
A <0.01 [2]

Inducible
Serratia

marcescens
C <0.01 [2]

Constitutive Proteus vulgaris A <0.01 [2]

The potent inhibitory activity of BRL-42715 translated into a significant potentiation of the

antibacterial activity of β-lactamase-susceptible antibiotics like amoxicillin.
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Bacterial Species
(β-lactamase-
producing)

Amoxicillin MIC50
(µg/mL)

Amoxicillin (1
µg/mL) + BRL-
42715 MIC50
(µg/mL)

Reference

Enterobacteriaceae

(n=412)
>128 2 [2]

Citrobacter &

Enterobacter

(cefotaxime-

susceptible, n=48)

>128 2 [2]

Citrobacter &

Enterobacter

(cefotaxime-resistant,

n=25)

>128 8 [2]

Methicillin-susceptible

S. aureus (n=104)
8->32 ≤0.06 [3]

Klebsiella spp. >32 ≤8 [3]

Enterobacter spp. >32 ≤8 [3]

Citrobacter spp. >32 ≤8 [3]

Preclinical Pharmacokinetics
Pharmacokinetic studies of BRL-42715 were conducted in several animal species to assess its

potential for clinical development.
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Species
Elimination
Half-life (t1/2) -
IV

Oral
Bioavailability

Serum Protein
Binding

Reference

Mouse - 0.2 27-38% [4]

Rat 7 min Not significant 27-38% [4][5]

Rabbit 6.2 min - - [5]

Dog 11 min Not significant 27-38% [4][5]

Cynomolgus

Monkey
18 min Not significant 68-70% [4][5]

Human

(predicted)
31 min - 68-70% [4][5]

BRL-42715 exhibited a short elimination half-life in all species tested. While it showed some

oral absorption in mice, this was not observed in other species, suggesting that it would likely

require parenteral administration in humans.[4] Notably, BRL-42715 was found to be stable

against hydrolysis by renal dehydropeptidases.[4]

Instability and Discontinuation of Development
Despite its impressive in vitro potency, the development of BRL-42715 was ultimately

terminated. The primary reason for its discontinuation was its inherent chemical instability. It

was found to be rapidly hydrolyzed, particularly by metallo-β-lactamases, to form a

dihydrothiazepine derivative.[6] This instability was deemed a significant hurdle for its further

development as a clinically viable therapeutic agent.

Experimental Protocols
β-Lactamase Inhibition Assay (IC50 Determination)
The following is a generalized protocol for determining the 50% inhibitory concentration (IC50)

of a β-lactamase inhibitor, based on the methodologies described in the evaluation of BRL-
42715.
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Preparation of Reagents:

Prepare a stock solution of the β-lactamase enzyme in a suitable buffer (e.g., 50 mM

sodium phosphate buffer, pH 7.0).

Prepare a stock solution of BRL-42715 in a suitable solvent and create a series of

dilutions.

Prepare a stock solution of a chromogenic β-lactam substrate, such as nitrocefin, in the

same buffer.

Assay Procedure:

In a microplate well or a cuvette, add a defined volume of the β-lactamase solution.

Add an equal volume of each dilution of the BRL-42715 solution to the respective wells.

Include control wells with buffer instead of the inhibitor.

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 5 minutes) at a

constant temperature (e.g., 37°C).

Initiate the reaction by adding a defined volume of the nitrocefin solution.

Immediately monitor the change in absorbance at the appropriate wavelength for the

hydrolyzed substrate (e.g., 482 nm for nitrocefin) over time using a spectrophotometer.

Data Analysis:

Calculate the initial rate of hydrolysis for each inhibitor concentration.

Plot the percentage of inhibition (relative to the control without inhibitor) against the

logarithm of the inhibitor concentration.

Determine the IC50 value, which is the concentration of the inhibitor that reduces the initial

rate of hydrolysis by 50%.
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Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic in the presence of a β-lactamase inhibitor is determined to assess the

synergistic effect. The agar dilution method is a standard procedure.

Preparation of Media:

Prepare a series of Mueller-Hinton agar plates, each containing a fixed concentration of

BRL-42715 (e.g., 1 µg/mL).

For each fixed inhibitor concentration, prepare a set of plates with doubling dilutions of the

antibiotic (e.g., amoxicillin).

Include control plates with no inhibitor and no antibiotic.

Inoculum Preparation:

Grow the bacterial strains to be tested overnight in a suitable broth medium.

Dilute the bacterial cultures to achieve a standardized inoculum density (e.g.,

approximately 10^4 colony-forming units per spot).

Inoculation and Incubation:

Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface

of the agar plates.

Incubate the plates at 37°C for 18-24 hours.

MIC Determination:

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits

visible bacterial growth.

Conclusion
The story of BRL-42715 is a compelling case study in drug discovery and development. It

highlights the critical importance of balancing high potency with favorable physicochemical
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properties, such as stability. While BRL-42715 never reached the clinical stage, the research

surrounding it provided valuable insights into the mechanism of β-lactamase inhibition and the

design of novel penem inhibitors. Its legacy continues to inform the development of new

strategies to combat antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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